2,3-Dichloro-4-methyl-1,5-dinitrobenzene
Description
Significance of Substituted Nitroaromatic Compounds in Academic Chemical Research
Substituted nitroaromatic compounds are of profound interest in academic and industrial chemical research due to their versatile applications and distinct electronic properties. They serve as crucial building blocks in organic synthesis. nih.gov For instance, chloronitrobenzenes are used as starting materials for creating derivatives of anpirtoline, a non-opioid analgesic, and various substituted nitrobenzenes are precursors for a diverse collection of indoles, which are bioactive components in both drugs and agrochemicals. orgsyn.org The wide-ranging use of these compounds extends to the production of polymers, dyes, and explosives. orgsyn.orgsigmaaldrich.com
The significance of these compounds also stems from the powerful electron-withdrawing nature of the nitro group. orgsyn.org This characteristic dramatically influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in organic chemistry. nih.gov The nitro group's ability to stabilize the negative charge of the reaction intermediate facilitates the substitution of other groups on the ring by nucleophiles. nih.gov
Furthermore, the electronic structure of nitroaromatic compounds makes them subjects of advanced computational and spectroscopic studies. Research has explored how the position and nature of different substituents on the benzene (B151609) ring influence the molecule's properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical in predicting chemical reactivity. chemicalbook.com Their stability and resistance to degradation have also made them important subjects in environmental science research, particularly in studies focused on bioremediation. sigmaaldrich.comorgsyn.org
Structural Characteristics and Chemical Environment of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene
The specific arrangement of substituents on the benzene ring gives this compound its unique chemical identity. The molecule's structure consists of a central benzene ring with five substituents: two chlorine atoms at positions 2 and 3, a methyl group at position 4, and two nitro groups at positions 1 and 5.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄Cl₂N₂O₄ |
| Molecular Weight | 251.03 g/mol |
| Canonical SMILES | CC1=C(C(=CC(=C1N+[O-])Cl)Cl)N+[O-] |
| InChI Key | JGJOMEXMIOSTOS-UHFFFAOYSA-N |
The chemical environment of the benzene ring is heavily influenced by the electronic effects of its substituents. The two nitro groups and the two chlorine atoms are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This electron deficiency is a defining characteristic of the molecule's reactivity. In contrast, the methyl group at position 4 is a weak electron-donating group.
The table below compares the known melting points of various dichlorodinitrobenzene isomers, illustrating how the substituent placement affects physical properties.
| Compound Name | Melting Point (°C) |
| 1,2-Dichloro-4,5-dinitrobenzene | 105-107 |
| 1,5-Dichloro-2,4-dinitrobenzene | 103-104 |
Data sourced from Sigma-Aldrich sigmaaldrich.com and Organic Syntheses. orgsyn.org
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-methyl-1,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-3-4(10(12)13)2-5(11(14)15)7(9)6(3)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLUYXLDZLJZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260017 | |
| Record name | Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51676-75-6 | |
| Record name | Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51676-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,3-dichloro-4-methyl-1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Reactivity and Mechanistic Investigations
Nucleophilic Aromatic Substitution (SNAr) Pathways
The benzene (B151609) ring of 2,3-dichloro-4-methyl-1,5-dinitrobenzene is highly electron-deficient due to the strong electron-withdrawing effects of two nitro groups and two chlorine atoms. This pronounced electrophilic character makes the compound an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism is generally favored for aromatic rings bearing strong electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group. wikipedia.org
The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first, typically rate-determining step, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, a leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
For this compound, nucleophilic attack can lead to the displacement of either a chloro or a nitro group.
Halogen Displacement: The nitro group at C1 activates the chloro group at C2 (ortho position), and the nitro group at C5 activates the chloro group at C4 (ortho position). Similarly, the nitro group at C5 activates the C2 chloro group (meta) and the C1 nitro group activates the C4 chloro group (meta), but ortho/para activation is significantly stronger. masterorganicchemistry.com Therefore, the chlorine at C2 is the most likely site for nucleophilic attack leading to halogen displacement.
Nitro Group Displacement: While less common than halide displacement, the displacement of a nitro group is also possible, especially with certain nucleophiles and reaction conditions. Research on the reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide (B78521) ions has shown that a nitro group can be displaced in preference to a chlorine atom.
SNAr reactions typically exhibit second-order kinetics, being first-order in both the aromatic substrate and the nucleophile. researchgate.net Kinetic studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate reacting with various cyclic secondary amines, confirm this kinetic profile. researchgate.net The reaction rates are highly dependent on the nature of the nucleophile, the solvent, and the leaving group. researchgate.net
Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state of the reaction. For instance, a kinetic study of the reaction between 1-(4-nitrophenyl)-2,4-dinitrobenzene and piperidine in acetonitrile (B52724) revealed a very low enthalpy of activation and a highly negative entropy of activation (ΔH‡ = 0.38 kcal/mol and ΔS‡ = -55.4 cal/(mol K)). nih.gov This suggests a highly ordered, cyclic transition state. nih.gov Similar thermodynamic characteristics would be anticipated for reactions involving this compound.
Table 1: Expected Kinetic Behavior for SNAr Reactions of this compound Data inferred from studies on analogous compounds.
| Kinetic Parameter | Expected Observation | Rationale/Reference Compound |
|---|---|---|
| Reaction Order | Second-order overall (first-order in substrate, first-order in nucleophile). | Methyl 2,4-dichloro-3,5-dinitrobenzoate researchgate.net |
| Rate-Determining Step | Formation of the Meisenheimer complex (nucleophilic addition). | General SNAr mechanism libretexts.org |
| Activation Entropy (ΔS‡) | Highly negative. | 1-(4-nitrophenyl)-2,4-dinitrobenzene nih.gov |
A Meisenheimer complex is a crucial reactive intermediate in SNAr reactions, formed by the addition of a nucleophile to the electron-deficient aromatic ring. wikipedia.org These complexes are negatively charged and their stability is enhanced by the presence of multiple electron-withdrawing groups that can delocalize the charge. wikipedia.org For example, 2,4,6-trinitrotoluene (TNT) readily forms a colored Meisenheimer complex with amines. nih.govresearchgate.net
In the reaction of this compound with a nucleophile (e.g., methoxide, OCH₃⁻), the attack at C2 would form a Meisenheimer complex where the negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro groups at C1 and C5. These intermediates, while often transient, can sometimes be stable enough to be isolated or characterized spectroscopically. wikipedia.org
The progress and rate of SNAr reactions are significantly affected by several factors:
Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are particularly effective at accelerating SNAr reactions. researchgate.net These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the effective nucleophilicity of the attacking species.
Nucleophile: The rate of reaction increases with the nucleophilicity of the attacking species. For example, studies on similar substrates show that piperidine is more reactive than morpholine. researchgate.net The basicity of the nucleophile also plays a role, with stronger bases often leading to faster reactions, though the relationship is not always linear (as described by the Brønsted-type plot). nih.gov
Leaving Group: The nature of the leaving group affects the second step of the mechanism (elimination). The rate of displacement generally follows the order F > Cl > Br > I. This is because the more electronegative halogen (Fluorine) makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
Electrophilic Reactivity and Positional Selectivity
The presence of four strong electron-withdrawing deactivating groups (two -NO₂ and two -Cl) on the benzene ring makes this compound extremely unreactive towards electrophilic aromatic substitution (EAS). The methyl group at C4 is an activating, ortho-, para-directing group, but its influence is overwhelmingly negated by the powerful deactivating effects of the halogens and nitro groups. chemguide.co.ukquora.com
Electrophilic attack on an aromatic ring requires the ring to act as a nucleophile, a role which is severely diminished in this case. quora.com Any attempt to force an electrophilic substitution, for example, further nitration, would require exceptionally harsh conditions (e.g., fuming sulfuric acid/nitric acid at high temperatures). Under such conditions, the directing effects would be as follows:
Nitro groups (-NO₂): Strong deactivators and meta-directors.
Chloro groups (-Cl): Deactivators and ortho-, para-directors.
Methyl group (-CH₃): Activator and ortho-, para-director.
The only available position for substitution is C6. This position is ortho to the C5-nitro group and meta to the C1-nitro and C3-chloro groups. Given the extreme deactivation of the ring, significant substitution at this position is highly improbable, and harsh conditions would likely lead to decomposition rather than controlled substitution.
Reduction of Nitro Groups and Related Redox Transformations
The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. jsynthchem.com In polynitro compounds like this compound, selective reduction of one nitro group in the presence of the other is often possible.
The choice of reducing agent is critical for achieving selectivity.
Selective Reduction: Reagents such as sodium sulfide or polysulfide in aqueous or alcoholic solution (the Zinin reduction) are commonly used for the selective reduction of one nitro group in a polynitroarene. stackexchange.com The selectivity is often governed by steric and electronic factors. In substituted dinitrobenzenes, the least sterically hindered nitro group is typically reduced preferentially. stackexchange.com For the title compound, the nitro group at C1 is flanked by a chloro group, while the nitro group at C5 is flanked by the C6-hydrogen. This might suggest a slight preference for the reduction of the C5-nitro group due to lesser steric hindrance.
Complete Reduction: Stronger reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or metals in acidic solution (e.g., Sn/HCl, Fe/HCl), will typically reduce both nitro groups to yield 2,3-dichloro-4-methylbenzene-1,5-diamine. scispace.com Systems like Co₂(CO)₈-H₂O have also been shown to be effective for the complete reduction of dinitro compounds. scispace.com
The selective reduction of one nitro group would yield one of two possible isomers: 2,3-dichloro-4-methyl-5-nitroaniline or 3,4-dichloro-5-methyl-2-nitroaniline.
Theoretical and Computational Chemistry Studies
Electronic Structure Characterization via Quantum Mechanical Methods
Quantum mechanical methods are instrumental in elucidating the electronic properties and reactivity of molecules. For a compound like 2,3-Dichloro-4-methyl-1,5-dinitrobenzene, these theoretical approaches provide insights into its geometry, stability, and electronic behavior at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and its energetic properties. For aromatic compounds containing electron-withdrawing groups like nitro and chloro substituents, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable conformation (the optimized geometry). nih.gov
In the case of this compound, it is anticipated that the benzene (B151609) ring would exhibit some degree of distortion from a perfect hexagon due to the steric and electronic effects of the various substituents. The bulky nitro groups and chlorine atoms would likely cause out-of-plane deviations to minimize steric hindrance. DFT calculations would precisely quantify bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry. These calculations are also crucial for determining thermodynamic parameters that shed light on the molecule's stability.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org
For this compound, the presence of two nitro groups, which are strong electron-withdrawing groups, is expected to significantly lower the energy of the LUMO, indicating a high susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. A small energy gap generally implies higher reactivity and lower kinetic stability. semanticscholar.org In related dichloronitrobenzene compounds, DFT calculations have been used to determine these orbital energies and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Characteristic for this compound | Significance |
|---|---|---|
| HOMO Energy | Relatively low | Indicates a lower tendency to donate electrons. |
| LUMO Energy | Very low | High affinity for accepting electrons, suggesting susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Small | Suggests high reactivity and potential for charge transfer within the molecule. |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. The electrophilicity index (ω) is a particularly useful descriptor that quantifies the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. A higher electrophilicity index points to a stronger electrophilic character. semanticscholar.org
Given the presence of multiple electron-withdrawing substituents, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile. Other related descriptors such as chemical potential (μ), hardness (η), and softness (S) can also be calculated to provide a comprehensive understanding of its reactivity. These parameters are valuable in predicting how the molecule will interact with other chemical species.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are widely used in computational chemistry to predict the properties of new or untested compounds.
In QSPR studies of nitroaromatic compounds, quantum molecular descriptors are often employed to build predictive models. nih.gov These descriptors, calculated using quantum chemical methods, can capture detailed electronic and geometric features of the molecules. For this compound, important descriptors would include:
Polarisability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular interactions.
Hyperpolarizability (β): This is a measure of the non-linear optical properties of a molecule and can be important for materials science applications. In studies of similar compounds, hyperpolarizability has been calculated to assess their potential in non-linear optics. ijsr.net
Other quantum descriptors that could be relevant for QSPR modeling of this compound include molecular volume, surface area, and various electrostatic potential parameters.
The reliability of a QSPR model is determined through rigorous statistical validation. This process ensures that the model is not only capable of fitting the data it was trained on but can also accurately predict the properties of new compounds. Common validation techniques include:
Internal Validation: Methods like leave-one-out cross-validation (Q²) are used to assess the robustness and stability of the model.
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The squared correlation coefficient (R²) between the predicted and experimental values for the external set is a key metric. mdpi.com
For QSPR models involving nitroaromatic compounds, successful validation would demonstrate their utility in predicting properties such as toxicity, thermal stability, or reactivity without the need for extensive experimental testing. nih.govmdpi.com
Mechanistic Insights from Molecular Dynamics and Other Simulations
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational studies specifically focused on this compound. To date, no molecular dynamics simulations or other simulation-based mechanistic studies have been published for this specific compound.
While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of substituted nitroaromatic compounds, this level of inquiry has not yet been applied to this compound. General studies on other substituted nitrobenzenes have provided insights into their decomposition pathways, which typically involve either direct carbon-nitro bond dissociation or a multi-step process leading to the formation of phenoxyl and nitro radicals. acs.orgnih.gov The position and electronic nature of substituents are known to significantly influence the energetics of these decomposition reactions. acs.orgnih.gov
Furthermore, investigations into related dinitrobenzene derivatives often point towards nucleophilic aromatic substitution (SNAr) as a prevalent reaction mechanism. researchgate.netresearchgate.net These studies highlight the role of Meisenheimer-type intermediates and the influence of solvents and leaving groups on the reaction kinetics. researchgate.netresearchgate.netsmf.mx
However, without specific computational models and simulations for this compound, any discussion of its mechanistic behavior remains speculative. The unique substitution pattern of this compound, with two chloro groups, a methyl group, and two nitro groups, would undoubtedly lead to a distinct electronic and steric environment, influencing its reactivity in ways that cannot be accurately predicted without dedicated theoretical studies.
Future computational research, including molecular dynamics simulations and quantum chemical calculations, would be invaluable for elucidating the precise reaction mechanisms, transition states, and degradation pathways of this compound. Such studies would provide a molecular-level understanding of its stability and reactivity, which is crucial for a comprehensive chemical characterization.
Sophisticated Analytical Characterization of 2,3 Dichloro 4 Methyl 1,5 Dinitrobenzene and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental to confirming the molecular structure and assessing the purity of synthesized chemical compounds. However, specific spectra for 2,3-dichloro-4-methyl-1,5-dinitrobenzene are not available. The following sections describe the general application of these techniques for related compounds, which would be the standard approach for characterizing the title compound if data were available.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. A ¹H NMR spectrum would be expected to show a singlet for the methyl group protons and a singlet for the lone aromatic proton, with chemical shifts influenced by the surrounding chloro and nitro groups. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the benzene (B151609) ring and the methyl group. The number of signals and their chemical shifts would confirm the substitution pattern of the aromatic ring. For instance, analysis of related dinitrobenzene isomers shows distinct patterns in their NMR spectra that allow for their differentiation. bldpharm.com However, no such experimental data has been published for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are used to identify the functional groups within a molecule by analyzing its vibrational modes. For this compound, characteristic absorption bands would be expected for the C-H, C-Cl, C-N, and N=O bonds, as well as the aromatic ring stretching vibrations. Specifically, strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) groups are typically prominent in the spectra of such compounds. Studies on analogous molecules like 1,5-dichloro-2,3-dinitrobenzene (B1605971) have utilized these techniques to detail their vibrational characteristics.
Mass Spectrometry (GC-MS, LC-MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of a compound, which aids in its structural identification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of the two chlorine atoms. Fragmentation would likely involve the loss of nitro groups and other fragments. While GC-MS methods have been developed for other dichloronitrobenzene isomers nih.gov, specific data for the title compound is not reported. LC-MS is also a powerful tool for analyzing related compounds, particularly in impurity profiling. bldpharm.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy measures the electronic transitions within a molecule and is useful for quantitative analysis and monitoring chemical reactions. The presence of the nitro-substituted aromatic ring would result in characteristic absorption maxima in the UV region of the electromagnetic spectrum. Data for related compounds like 1-methyl-2,4-dinitrobenzene are available and show distinct UV spectra.
Chromatographic Separation Methods
Chromatographic techniques are essential for separating components of a mixture and for quantifying the purity of a substance.
Gas Chromatography (GC) for Separation and Quantification
Gas chromatography is a standard method for the separation and analysis of volatile and thermally stable compounds like chlorinated and nitrated benzenes. A GC method for this compound would involve selecting an appropriate column and temperature program to achieve separation from any impurities or other isomers. The use of a suitable detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), would allow for its quantification. While GC is a common technique for related industrial chemicals nih.gov, a specific validated method for this compound is not described in the literature.
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives within complex mixtures. Its high resolution and sensitivity make it ideal for analyzing reaction products, monitoring purity, and detecting trace-level impurities. For nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector is the most common and effective configuration. cdc.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like ODS or C18) and a polar mobile phase.
In the analysis of complex mixtures, such as those resulting from the nitration of dichlorotoluene isomers, a variety of structurally similar compounds may be present. cerritos.eduicm.edu.pl These can include starting materials, regioisomers, and compounds with varying degrees of nitration. The effectiveness of an HPLC method hinges on its ability to resolve these closely related species.
A robust HPLC method was developed for the purity analysis of 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB), which also successfully separated its dinitrated impurity, 1,5-dichloro-2,4-dinitrobenzene (DCDNB), and a trichlorinated impurity. energetic-materials.org.cn Given the structural similarities, these chromatographic conditions provide a strong foundation for a method to analyze mixtures containing this compound. The optimal conditions involved a Hypersil ODS2 column with a mobile phase of acetonitrile (B52724) and water, using a UV detector set to 240 nm. energetic-materials.org.cn This setup achieved excellent separation with good peak resolution (greater than 3.70) for all components. energetic-materials.org.cn The retention times for dinitrated and trinitrated dichloro-compounds were distinct, demonstrating the method's capability to handle complex samples. energetic-materials.org.cn
The quantitative performance of such a method is typically validated by assessing its linearity, detection limits, and recovery rates. For a similar class of compounds, excellent linearity (R² > 0.999) was achieved over a wide concentration range. energetic-materials.org.cn The limits of detection (LOD) and quantification (LOQ) for the dichlorodinitrobenzene impurity were found to be 0.47 mg·L⁻¹ and 1.58 mg·L⁻¹, respectively, highlighting the method's high sensitivity. energetic-materials.org.cn
Table 1: Optimized HPLC Conditions and Performance for Analysis of Chlorinated Nitroaromatic Compounds
| Parameter | Condition / Value | Source |
|---|---|---|
| Chromatographic Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) | energetic-materials.org.cn |
| Mobile Phase | Acetonitrile / Water (55:45, v/v) | energetic-materials.org.cn |
| Flow Rate | 1.2 mL·min⁻¹ | energetic-materials.org.cn |
| Detection | UV at 240 nm | energetic-materials.org.cn |
| Column Temperature | 25 °C | energetic-materials.org.cn |
| Injection Volume | 10 µL | energetic-materials.org.cn |
| Retention Time (DCDNB) | 9.20 min | energetic-materials.org.cn |
| Retention Time (DCTNB) | 10.50 min | energetic-materials.org.cn |
| Resolution | > 3.70 | energetic-materials.org.cn |
| DCDNB Linearity Range | 5-250 mg·L⁻¹ | energetic-materials.org.cn |
| DCDNB Limit of Detection | 0.47 mg·L⁻¹ | energetic-materials.org.cn |
| DCDNB Limit of Quantification | 1.58 mg·L⁻¹ | energetic-materials.org.cn |
| Standard Recovery Rate | 98.82% - 102.13% | energetic-materials.org.cn |
This table is based on the analysis of 1,5-dichloro-2,4-dinitrobenzene (DCDNB) and 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB) and serves as a validated reference method for structurally related compounds.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For a newly synthesized compound like this compound, this analysis serves as a critical checkpoint to confirm its elemental composition and, by extension, its empirical and molecular formula. The experimentally determined percentages of each element are compared against the theoretically calculated values derived from the proposed chemical formula.
The proposed molecular formula for this compound is C₇H₄Cl₂N₂O₄ . Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u), the molecular weight of the compound is calculated to be 251.02 g/mol .
The theoretical elemental composition can be calculated as follows:
Carbon (C): (7 * 12.011 / 251.02) * 100% = 33.49%
Hydrogen (H): (4 * 1.008 / 251.02) * 100% = 1.61%
Chlorine (Cl): (2 * 35.453 / 251.02) * 100% = 28.25%
Nitrogen (N): (2 * 14.007 / 251.02) * 100% = 11.16%
Oxygen (O): (4 * 15.999 / 251.02) * 100% = 25.49%
A close agreement between the results from combustion analysis (for C, H, N) and other methods (e.g., Schöniger flask combustion for Cl) and these theoretical values provides strong evidence for the compound's stoichiometric purity and confirms that the correct molecular structure has been obtained.
Table 2: Theoretical Elemental Composition of this compound and a Related Analogue
| Element | This compound (C₇H₄Cl₂N₂O₄) | 1,5-Dichloro-2,4-dinitrobenzene (C₆H₂Cl₂N₂O₄) |
|---|---|---|
| Theoretical % | Theoretical % | |
| Carbon (C) | 33.49% | 30.40% |
| Hydrogen (H) | 1.61% | 0.85% |
| Chlorine (Cl) | 28.25% | 29.92% |
| Nitrogen (N) | 11.16% | 11.82% |
| Oxygen (O) | 25.49% | 27.00% |
| Molecular Weight ( g/mol ) | 251.02 | 237.00 researchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1,3-dichloro-2,4,6-trinitrobenzene | DCTNB |
| 1,5-dichloro-2,4-dinitrobenzene | DCDNB |
| 1,5-Dichloro-2,4-dinitrobenzene | - |
| Dichlorotoluene | - |
Environmental Degradation Pathways and Fate in Abiotic and Biotic Systems
Abiotic Transformation Processes
Abiotic degradation mechanisms are critical initial steps in the environmental transformation of many xenobiotic compounds. For 2,3-Dichloro-4-methyl-1,5-dinitrobenzene, photolysis and hydrolysis represent two primary abiotic pathways that can lead to its initial breakdown.
Photolytic Degradation Mechanisms
Furthermore, the presence of chlorine atoms on the aromatic ring can influence the photolytic process. Carbon-chlorine bonds can be cleaved by UV radiation, leading to the formation of highly reactive radical species. This process, known as photodehalogenation, can be a significant degradation pathway for chlorinated aromatic compounds.
In aqueous environments, the photolysis of nitroaromatic compounds can be enhanced by the presence of photosensitizers and reactive oxygen species (ROS) like hydroxyl radicals. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. Studies on the photolysis of 2,4-dinitrotoluene (B133949) (DNT) in the presence of H2O2 have shown that side-chain oxidation and hydroxylation of the ring are key degradation steps cswab.org. It is plausible that this compound could undergo similar photooxidative processes.
Hydrolytic Cleavage Pathways
Hydrolysis is another potential abiotic degradation pathway for this compound. The electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic attack. In aqueous environments, hydroxide (B78521) ions (OH-) can act as nucleophiles, potentially displacing one of the chlorine atoms or a nitro group.
The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aqueous sodium hydroxide to form 2,4-dinitrophenol (B41442) demonstrates the feasibility of nucleophilic aromatic substitution for these types of compounds. youtube.comdoubtnut.com This reaction proceeds via an addition-elimination mechanism, where the hydroxide ion first attacks the carbon bearing the chlorine atom, forming a Meisenheimer complex, which then eliminates the chloride ion to yield the final product. youtube.com A similar reaction has been observed for 1,2-dichloro-4,5-dinitrobenzene, where reaction with hydroxide ions can lead to the formation of a dichlorophenol through the loss of a nitro group. researchgate.net
Given these precedents, it is conceivable that this compound could undergo hydrolysis, although the rate of this process would be influenced by factors such as pH, temperature, and the specific positions of the substituents on the aromatic ring. The steric hindrance from the methyl group and the adjacent chlorine atom might affect the rate of nucleophilic attack.
Biotic Degradation Mechanisms
The microbial breakdown of xenobiotic compounds is a crucial process for their removal from the environment. The biodegradation of this compound is likely to proceed through pathways similar to those observed for other substituted nitroaromatic compounds.
Microbial Catabolism of Substituted Nitroaromatic Compounds
The microbial catabolism of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. nih.gov The presence of multiple electron-withdrawing nitro groups and chlorine atoms makes the aromatic ring of this compound electron-deficient and thus more susceptible to reductive attack than oxidative attack.
Under anaerobic conditions, the primary transformation is typically the reduction of the nitro groups to amino groups via nitroso and hydroxylamino intermediates. nih.govnih.gov This process is catalyzed by nitroreductases. The resulting chlorinated aromatic amines may be more amenable to further degradation or may polymerize.
Under aerobic conditions, microorganisms have evolved several strategies to degrade nitroaromatic compounds. nih.gov One common initial step is the oxidative removal of a nitro group, often catalyzed by dioxygenase enzymes. nih.govnih.gov This reaction introduces hydroxyl groups onto the aromatic ring, leading to the formation of catechols or substituted catechols. These intermediates can then undergo ring cleavage, a key step in the mineralization of aromatic compounds. nih.gov Another strategy involves the initial reduction of a nitro group, followed by oxidative degradation of the resulting aminophenol.
Identification of Specific Enzymes (e.g., Dioxygenases, Nitroreductases) and Gene Clusters Involved
The biodegradation of nitroaromatic compounds is mediated by specific enzymes and the genes that encode them. While no enzymes have been specifically identified for the degradation of this compound, studies on related compounds provide strong indications of the types of enzymes that would be involved.
Dioxygenases are key enzymes in the aerobic degradation of many aromatic compounds. For instance, the degradation of 2,4-dinitrotoluene (2,4-DNT) is initiated by a dioxygenase that converts it to 4-methyl-5-nitrocatechol. nih.gov Similarly, the degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) by Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 is initiated by a dioxygenase that forms 3-methyl-4-nitrocatechol. nih.gov It is highly probable that a dioxygenase could initiate the degradation of this compound by attacking the aromatic ring.
Nitroreductases are another critical class of enzymes, particularly under anaerobic conditions, that catalyze the reduction of nitro groups. nih.gov These enzymes are typically flavoproteins that use NADH or NADPH as a source of reducing equivalents. researchgate.net The reduction of the nitro groups is a crucial first step in the detoxification and subsequent degradation of many nitroaromatics.
The genes encoding these degradative enzymes are often located on plasmids or in specific gene clusters on the chromosome. These genetic elements can be transferred between bacteria, facilitating the spread of degradation capabilities in contaminated environments.
| Enzyme Class | Probable Role in Degradation of this compound | Example from Related Compounds |
| Dioxygenases | Initial oxidative attack on the aromatic ring, leading to the removal of a nitro group and formation of a dichlorinated methylcatechol. | 2,4-Dinitrotoluene dioxygenase converts 2,4-DNT to 4-methyl-5-nitrocatechol. nih.gov |
| Nitroreductases | Reduction of the nitro groups to amino groups, particularly under anaerobic conditions. | Reduction of various nitroaromatic compounds to their corresponding amines by a variety of bacteria. nih.govnih.gov |
| Monooxygenases | Potential for hydroxylation of the aromatic ring or oxidation of the methyl group. | 4-Methyl-5-nitrocatechol monooxygenase is involved in the degradation of 2,4-DNT. nih.gov |
| Dehalogenases | Removal of chlorine atoms from the aromatic ring, likely after initial ring modification. | Reductive dehalogenation of chlorinated aromatic compounds by anaerobic microorganisms. |
| Ring-cleavage Dioxygenases | Cleavage of the aromatic ring of catechol or substituted catechol intermediates. | Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are common in aromatic degradation pathways. nih.gov |
Elucidation of Metabolic Intermediates and Mineralization Pathways
The complete mineralization of this compound would involve a series of metabolic intermediates. Based on the degradation pathways of similar compounds, a plausible aerobic degradation pathway can be proposed.
The initial step would likely be a dioxygenase-catalyzed attack on the aromatic ring, leading to the formation of a dihydroxylated intermediate and the release of a nitrite (B80452) ion. This would result in the formation of a dichlorinated methylcatechol. This catechol intermediate would then be a substrate for a ring-cleavage dioxygenase, which would open the aromatic ring to form a linear aliphatic compound. Subsequent enzymatic reactions would further break down this intermediate, eventually leading to the formation of central metabolic intermediates such as pyruvate, acetate, and succinate, which can be completely mineralized to carbon dioxide and water.
Under anaerobic conditions, the initial intermediates would be the corresponding mono- and di-amino derivatives of 2,3-dichloro-4-methyl-benzene, formed by the action of nitroreductases. The subsequent fate of these chlorinated aromatic amines is less certain and may involve further degradation or polymerization.
| Putative Intermediate in the Degradation of this compound | Precursor Compound | Enzymatic Reaction |
| Dichlorinated methylcatechol | This compound | Dioxygenation |
| Ring-cleavage product (aliphatic) | Dichlorinated methylcatechol | Ring-cleavage dioxygenation |
| Chlorinated aliphatic acids | Ring-cleavage product | Various hydrolases, dehydrogenases, etc. |
| Central metabolic intermediates (e.g., pyruvate, acetate) | Chlorinated aliphatic acids | Dehalogenation and further catabolism |
| 2,3-Dichloro-4-methyl-5-nitroaniline | This compound | Nitroreduction |
| 2,3-Dichloro-4-methyl-1,5-diaminobenzene | 2,3-Dichloro-4-methyl-5-nitroaniline | Nitroreduction |
Advanced Methodologies for Studying Environmental Fate (e.g., Microcosm Studies)
Further research would be required to determine the environmental impact and degradation processes of this specific compound.
Applications As Synthetic Intermediates in Complex Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The structure of 2,3-dichloro-4-methyl-1,5-dinitrobenzene allows it to serve as a scaffold for the construction of more complex molecular architectures. The two nitro groups strongly activate the chlorine atoms, particularly the one at the C3 position, for nucleophilic aromatic substitution. This allows for the sequential or simultaneous replacement of the chlorine atoms with a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Furthermore, the nitro groups can be selectively or fully reduced to amino groups, which can then participate in a wide range of subsequent chemical transformations, including diazotization, acylation, and condensation reactions. This dual reactivity of the chloro and nitro substituents provides a versatile platform for the synthesis of intricate organic molecules. For instance, similar dichlorodinitrobenzene derivatives are known to react with amines to form substituted nitroanilines, which are precursors to various dyes and pharmaceutically relevant compounds.
Table 1: Potential Transformations in the Synthesis of Complex Molecules
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted anilines, ethers, thioethers | Synthesis of bioactive heterocycles, dye precursors |
| Reduction of Nitro Groups | H₂, Pd/C or Sn/HCl | Amino groups | Formation of diamine derivatives for polymerization or further functionalization |
| Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl compounds | Creation of complex carbon skeletons |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl amines | Synthesis of pharmaceutical intermediates |
Building Block for Functionalized Aromatic Systems
This compound is a valuable building block for creating highly functionalized aromatic systems. The strategic placement of its substituents allows for regioselective reactions, enabling chemists to introduce new functional groups at specific positions on the aromatic ring.
The substitution of the chlorine atoms can be controlled to achieve mono- or di-substitution, depending on the reaction conditions and the nature of the nucleophile. For example, a less reactive nucleophile or milder conditions might favor the substitution of only one chlorine atom, leaving the other available for a subsequent, different transformation. This stepwise functionalization is a powerful tool for the synthesis of unsymmetrically substituted aromatic compounds.
Research on analogous compounds, such as 1,5-dichloro-2,4-dinitrobenzene, has demonstrated that reactions with nucleophiles like ammonia (B1221849) can lead to the formation of diamino-dinitrobenzene derivatives. orgsyn.org These products are themselves useful intermediates, for example, in the synthesis of high-performance polymers or energetic materials.
Table 2: Building Blocks Derived from this compound
| Starting Material | Reaction | Product | Potential Use |
| This compound | Monosubstitution with an amine | 2-Amino-3-chloro-4-methyl-1,5-dinitrobenzene derivative | Intermediate for heterocycle synthesis |
| This compound | Disubstitution with an amine | 2,3-Diamino-4-methyl-1,5-dinitrobenzene derivative | Precursor to complex polycyclic aromatic systems |
| This compound | Reduction of one nitro group | 2,3-Dichloro-4-methyl-5-nitroaniline derivative | Intermediate for agrochemical synthesis |
Derivatization for Academic Probes and Research Materials
The unique electronic properties of the dinitrotoluene scaffold make derivatives of this compound suitable for use as academic probes and research materials. The strong electron-withdrawing nature of the two nitro groups results in a highly electron-deficient aromatic ring. This property can be exploited in the study of reaction mechanisms, such as nucleophilic aromatic substitution, and in the investigation of charge-transfer complexes.
By attaching chromophores or fluorophores through substitution of the chlorine atoms, it is possible to create molecular probes whose spectroscopic properties are sensitive to their local environment. These probes can be used in a variety of research applications, including the study of biological systems and materials science. For example, the synthesis of derivatives with specific binding properties could lead to the development of sensors for ions or small molecules.
While direct examples for this specific isomer are scarce, the general principle is well-established for other nitroaromatic compounds, which are frequently used as starting materials for such specialized chemical tools.
Table 3: Potential Research Applications of Derivatives
| Derivative Type | Synthetic Approach | Research Application |
| Fluorescent Probe | Substitution with a fluorescent amine | Sensing and imaging in biological systems |
| Electrochemical Probe | Attachment of a redox-active moiety | Studying electron transfer processes |
| Molecular Receptor | Synthesis of a macrocyclic derivative | Host-guest chemistry and molecular recognition studies |
Historical and Methodological Developments in Substituted Nitroaromatic Chemistry
Evolution of Aromatic Substitution Theories and Mechanisms
The conceptual framework for understanding reactions involving benzene (B151609) and its derivatives has evolved significantly since the discovery of benzene's structure. Electrophilic Aromatic Substitution (EAS) is a primary mechanism through which substituents are introduced onto an aromatic ring. wikipedia.orgbritannica.com
The mechanism of EAS is generally understood to be a two-step process. masterorganicchemistry.com In the first, rate-determining step, an electrophile attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comopenochem.org This intermediate is non-aromatic. openochem.org In the second, faster step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comopenochem.org
The presence of substituents on the benzene ring profoundly influences the rate and regioselectivity of subsequent substitution reactions. These effects are broadly categorized as activating or deactivating and ortho-, para-, or meta-directing. wikipedia.org Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. scribd.com
In addition to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is another important mechanism, particularly for aromatic rings bearing strong electron-withdrawing groups like nitro groups. researchgate.net The SNAr mechanism also proceeds in two steps: addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group. researchgate.net The presence of multiple nitro groups, as in dinitrobenzene derivatives, makes the ring electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net
Advancements in Synthetic Strategies for Highly Substituted Benzene Derivatives
The synthesis of polysubstituted benzene derivatives, especially those with a specific substitution pattern like 2,3-Dichloro-4-methyl-1,5-dinitrobenzene, presents significant challenges in terms of regioselectivity. Traditional synthetic methods often rely on the inherent directing effects of the substituents, which can lead to mixtures of isomers that are difficult to separate.
Early methods for the synthesis of chlorinated nitrotoluenes often involved direct chlorination of a nitrotoluene precursor. For instance, the chlorination of p-nitrotoluene can produce a mixture of products, including 2-chloro- and 2,6-dichloro-4-nitrotoluene. google.com Achieving high yields of a specific isomer from such mixtures often requires tedious purification steps. google.com
More advanced synthetic strategies have been developed to overcome these limitations. These include:
Directed ortho-metalation (DoM): This technique utilizes a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent ortho position, allowing for the regioselective introduction of an electrophile.
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have become powerful tools for the construction of C-C bonds on aromatic rings, enabling the assembly of complex substituted benzenes from simpler precursors.
Multi-step, programmed synthesis: For highly complex substitution patterns, multi-step synthetic sequences are often necessary. This can involve the protection of certain positions on the ring, the introduction of substituents in a specific order, and the chemical modification of existing functional groups. For example, the synthesis of 1,2-dinitrobenzene from benzene requires a multi-step approach that includes protecting an amino group and temporarily blocking the para position to achieve the desired ortho substitution pattern. youtube.com
A patented method for preparing 2,6-dichloro-4-nitrotoluene involves the chlorination of p-nitrotoluene to form a mixture of polychlorinated-4-nitrotoluenes, followed by a selective reduction step to remove chlorine atoms at positions ortho to the nitro group. google.com This highlights the creative strategies employed to control the final substitution pattern.
The synthesis of nitrotoluenes itself has been the subject of extensive research, with a focus on improving the regioselectivity of the nitration of toluene to favor the formation of ortho and para isomers over the meta isomer. sciencemadness.orgyoutube.com
Development of Analytical and Computational Techniques for Nitroaromatic Compounds
The characterization and analysis of nitroaromatic compounds have been greatly advanced by the development of sophisticated analytical and computational methods.
Analytical Techniques:
Chromatographic techniques are widely used for the separation and quantification of nitroaromatic compounds from complex mixtures. ingentaconnect.com
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile nitroaromatics.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of nitroaromatic compounds, including those that are thermally labile or non-volatile. ingentaconnect.com
Hyphenated Techniques: The coupling of pre-concentration techniques like Solid Phase Micro-extraction (SPME) with GC or HPLC has significantly improved the sensitivity and detection limits for trace-level analysis of nitroaromatics in environmental samples. ingentaconnect.com
Below is a table summarizing various chromatographic techniques used for the analysis of nitroaromatic compounds.
| Technique | Abbreviation | Detector(s) | Typical Application |
| Gas Chromatography | GC | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile and semi-volatile nitroaromatics |
| High-Performance Liquid Chromatography | HPLC | Ultraviolet (UV) | Separation and quantification of a broad range of nitroaromatics |
| Solid Phase Micro-extraction - Gas Chromatography | SPME-GC | FID, MS | Trace-level analysis in environmental samples |
| Solid Phase Micro-extraction - High-Performance Liquid Chromatography | SPME-HPLC | UV | Pre-concentration and analysis of nitroaromatics in aqueous matrices |
Computational Techniques:
Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and properties of nitroaromatic compounds. mdpi.com
Quantum Chemical Methods: Methods like Density Functional Theory (DFT) and semi-empirical methods (AM1, MNDO) are used to calculate various molecular properties. mdpi.com These calculations can provide insights into:
Optimized molecular geometries
Electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the compound's reactivity mdpi.com
Molecular electrostatic potential surfaces, which can identify electrophilic and nucleophilic sites within the molecule bohrium.com
Heats of formation and other thermodynamic properties researchgate.net
These computational studies help in predicting the reactivity and potential biological activity of nitroaromatic compounds, aiding in the rational design of new molecules with desired properties. bohrium.com The table below lists some computational methods and their applications in the study of nitroaromatic compounds.
| Computational Method | Abbreviation | Key Applications |
| Density Functional Theory | DFT | Calculation of molecular geometries, electronic properties (HOMO/LUMO), and thermodynamic properties. |
| Austin Model 1 | AM1 | Calculation of minimized formation energies, particularly for crowded molecules. |
| Modified Neglect of Diatomic Overlap | MNDO | Suitable for calculations on non-planar cyclic non-aromatic systems. |
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene?
Methodological Answer: A combination of X-ray crystallography , NMR , and IR spectroscopy is essential.
- X-ray crystallography (e.g., using the WinGX suite) resolves the spatial arrangement of substituents and validates bond lengths/angles .
- ¹H/¹³C NMR identifies substituent positions via chemical shifts and coupling constants. For example, aromatic protons adjacent to nitro groups show deshielding.
- IR spectroscopy confirms nitro (-NO₂) and chloro (-Cl) functional groups through characteristic absorption bands (e.g., ~1520 cm⁻¹ for NO₂ asymmetric stretching).
Q. How can researchers ensure purity after synthesizing this compound?
Methodological Answer: Employ HPLC with a reverse-phase C18 column and melting point analysis .
- HPLC : Use a mobile phase of acetonitrile/water (70:30) to separate positional isomers. A purity threshold of >95% is typical for research-grade material .
- Melting Point : Compare observed values (e.g., 63–64°C for related isomers) against literature data to detect impurities .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Follow GHS Category 2 guidelines for skin/eye irritation:
- Use nitrile gloves, fume hoods, and safety goggles.
- Store at 2–8°C in amber glass to prevent photodegradation .
- Neutralize spills with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can synthetic pathways for nitro group introduction in dichloromethylbenzene derivatives be optimized?
Methodological Answer: Nitration regioselectivity is controlled via substrate pre-functionalization and temperature modulation :
- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-substitution.
- Pre-chlorination of the methyl group directs nitro groups to meta positions (steric and electronic effects) .
- Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate 4:1).
| Step | Conditions | Outcome |
|---|---|---|
| Chlorination | Cl₂, FeCl₃ catalyst | Activates ring for nitration |
| Nitration | HNO₃/H₂SO₄, 0°C | Minimizes by-products (e.g., dinitro isomers) |
Q. What computational tools predict reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: Quantum chemical calculations (DFT/B3LYP) and QSPR models evaluate activation barriers:
Q. How can crystallographic data resolve ambiguities in substituent positioning?
Methodological Answer: WinGX software analyzes diffraction patterns to resolve overlapping electron densities:
Q. What strategies address conflicting spectroscopic data in polychlorinated nitrobenzenes?
Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) and isotopic labeling :
- ¹H-¹³C HSQC correlates aromatic protons with carbons to assign substituents.
- Synthesize deuterated analogs (e.g., 2,3,4-trideuterio derivatives) to simplify splitting patterns .
Q. How do isotopic labeling techniques elucidate reaction mechanisms?
Methodological Answer: Deuterium kinetic isotope effects (KIE) probe rate-determining steps:
- Substitute hydrogen with deuterium at reactive positions (e.g., methyl group).
- Measure KIE values > 1.0 to confirm H-abstraction or proton-transfer steps .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for isomeric derivatives?
Methodological Answer: Conduct DSC (Differential Scanning Calorimetry) to detect polymorphic forms:
- Compare heating rates (e.g., 5°C/min vs. 10°C/min) to identify metastable phases.
- Reference purity data from HPLC (e.g., 95% vs. >97% purity impacts mp by 1–2°C) .
Q. Why do computational models sometimes mispredict nitro group orientations?
Methodological Answer: Van der Waals interactions between nitro and chloro groups are often underestimated:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
